molecular formula C19H17ClN4O2S B028717 4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-propanoic Acid Methyl Ester CAS No. 100827-83-6

4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-propanoic Acid Methyl Ester

Cat. No.: B028717
CAS No.: 100827-83-6
M. Wt: 400.9 g/mol
InChI Key: VSABTYQNDUFGOA-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-propanoic Acid Methyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C19H17ClN4O2S and its molecular weight is 400.9 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies

  • Synthetic Approaches for Benzimidazoles, Quinoxalines, and Benzo(1,5)diazepines : Research has focused on the synthesis of benzimidazoles, quinoxalines, and benzo(1,5)diazepines from o-phenylenediamines and various electrophilic reagents. These compounds have been explored for their potential applications in medicinal chemistry, highlighting the versatility of the synthetic routes for constructing complex heterocyclic systems (Ibrahim, 2011).

Biological Activities

  • Antibacterial Activity of 1,2,4-Triazole Hybrids : The antibacterial properties of 1,2,4-triazole hybrids against Staphylococcus aureus have been reviewed, emphasizing the compound's potential as a basis for developing new antibacterial agents. The review highlights the significance of 1,2,4-triazole and its derivatives as bioisosteres of amides, esters, and carboxylic acids, suggesting a broad spectrum of antibacterial activity against clinically significant organisms, including drug-resistant strains (Li & Zhang, 2021).

  • Pharmacological Actions of Triazolobenzodiazepines : A study on alprazolam, a triazolobenzodiazepine, reviews its pharmacodynamic properties and efficacy in treating anxiety and depression, indicating the therapeutic relevance of the triazole and diazepine chemical moieties. This suggests the potential pharmacological significance of compounds containing these groups (Dawson, Jue, & Brogden, 1984).

Environmental Impact and Safety

  • Environmental Behavior of Parabens : The review on parabens, which share functional group similarities (esters) with the target compound, discusses their occurrence, fate, and behavior in aquatic environments. It provides insight into the biodegradation potential and environmental persistence of ester-containing compounds, relevant for understanding the environmental aspects of similar chemical structures (Haman et al., 2015).

Mechanism of Action

Target of Action

The primary targets of this compound, also known as Methyl 3-[7-(2-chlorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-4-yl]propanoate, are the bromodomain and extra-terminal (BET) proteins . These proteins include BRD2, BRD3, and BRD4 . BET proteins play a crucial role in regulating gene expression, and their dysregulation is associated with various diseases, including cancer .

Mode of Action

This compound acts as a proteolysis-targeting chimera (PROTAC) that degrades BET proteins . It binds to BET proteins with high affinity, with Kd values ranging from 4.7 nM to 34 nM for different BET protein domains . By binding to these proteins, the compound promotes their degradation, thereby disrupting their function .

Biochemical Pathways

The degradation of BET proteins affects various biochemical pathways involved in gene expression. By disrupting the function of BET proteins, the compound can alter the transcription of genes regulated by these proteins. This can lead to changes in cellular processes such as cell proliferation and differentiation, which are often dysregulated in diseases like cancer .

Result of Action

The result of the compound’s action is the degradation of BET proteins, leading to changes in gene expression. This can have various effects at the molecular and cellular levels, depending on the specific genes affected. In the context of cancer, this could potentially lead to reduced cell proliferation and tumor growth .

Properties

IUPAC Name

methyl 3-[7-(2-chlorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-4-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2S/c1-11-22-23-16-10-21-18(13-5-3-4-6-15(13)20)14-9-12(7-8-17(25)26-2)27-19(14)24(11)16/h3-6,9H,7-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSABTYQNDUFGOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(S3)CCC(=O)OC)C(=NC2)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30546345
Record name Methyl 3-[4-(2-chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30546345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100827-83-6
Record name Methyl 3-[4-(2-chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30546345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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